Cas no 628284-75-3 (6-FLUORO-4-HYDROXY-3-NITROQUINOLINE)

6-フルオロ-4-ヒドロキシ-3-ニトロキノリンは、キノリン骨格を有する高純度の有機化合物です。フッ素原子とニトロ基、ヒドロキシル基という3つの特徴的な官能基を有しており、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。特に、フッ素原子の導入により分子の脂溶性や代謝安定性が向上し、医薬品開発におけるリード化合物の最適化に有用です。ニトロ基はさらなる誘導体化のための反応性サイトを提供し、多様な変換が可能です。高い反応性と選択性を兼ね備えた本化合物は、創薬化学や材料科学分野での応用が期待されます。

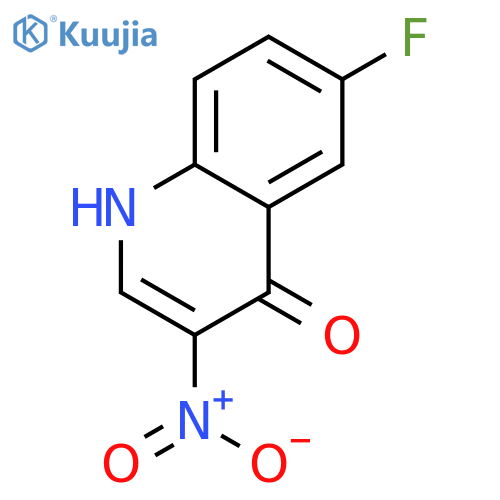

628284-75-3 structure

商品名:6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

CAS番号:628284-75-3

MF:C9H5FN2O3

メガワット:208.146005392075

MDL:MFCD09800466

CID:958021

PubChem ID:27282235

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 化学的及び物理的性質

名前と識別子

-

- 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

- 6-fluoro-3-nitro-1H-quinolin-4-one

- 6-fluoranyl-3-nitro-1H-quinolin-4-one

- 6-Fluoro-3-nitro-quinolin-4-ol

- AC-9289

- A834023

- 6-Fluoro-3-nitroquinolin-4(1H)-one

- 6-fluoro-3-nitro-1H-quinolin-4-one;6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

- DTXSID00650721

- DB-350446

- SB70358

- MFCD09800466

- AS-37747

- 628284-75-3

- 6-Fluoro-3-nitro-4-quinolinol

- SCHEMBL2246946

- 866472-95-9

- 6-Fluoro-3-nitroquinolin-4-ol

- TURQNAASNNGCEW-UHFFFAOYSA-N

- AKOS025402456

-

- MDL: MFCD09800466

- インチ: InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)

- InChIKey: TURQNAASNNGCEW-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 208.02800

- どういたいしつりょう: 208.02842019g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 74.9Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- ゆうかいてん: 313

- PSA: 78.94000

- LogP: 2.51090

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319

- 警告文: P305+P351+P338

- ちょぞうじょうけん:Room temperature

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM228775-5g |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 5g |

$695 | 2021-08-04 | |

| AstaTech | 61148-0.25/G |

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE |

628284-75-3 | 97% | 0.25g |

$99 | 2023-09-16 | |

| Fluorochem | 050186-5g |

6-Fluoro-4-hydroxy-3-nitroquinoline |

628284-75-3 | 97% | 5g |

£881.00 | 2022-03-01 | |

| Alichem | A189006131-5g |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 5g |

$861.30 | 2023-09-01 | |

| AstaTech | 61148-10/G |

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE |

628284-75-3 | 97% | 10/G |

$999 | 2021-07-03 | |

| 1PlusChem | 1P00EB5R-250mg |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 250mg |

$145.00 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4523-100mg |

6-fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 95% | 100mg |

¥482.0 | 2024-04-18 | |

| Aaron | AR00EBE3-100mg |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 100mg |

$88.00 | 2025-01-24 | |

| 1PlusChem | 1P00EB5R-1g |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 1g |

$425.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1261376-100mg |

6-Fluoro-3-nitroquinolin-4-ol |

628284-75-3 | 97% | 100mg |

$125 | 2024-06-06 |

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

628284-75-3 (6-FLUORO-4-HYDROXY-3-NITROQUINOLINE) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:628284-75-3)6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

清らかである:99%

はかる:1g

価格 ($):335.0